molecular formula C7H15NO B030989 2,2-Dimethylpiperidin-4-ol CAS No. 937681-12-4

2,2-Dimethylpiperidin-4-ol

Cat. No. B030989
M. Wt: 129.2 g/mol
InChI Key: UIBILPLZRULHTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidin-4-ols involves the creation of diastereoisomeric compounds through various chemical processes, including the formation of esters and the study of their stereochemistry and preferred conformations based on NMR characteristics (Casy & Jeffery, 1972). Other research has focused on synthesizing weak nucleophilic bases with piperidine structures through multi-stage processes, highlighting the importance of steric protection against electrophilic attack (Balaban et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpiperidin-4-ol and its derivatives has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies have revealed the configuration, conformation, and crystal structure of these compounds, providing insight into their molecular behavior and interactions (Sankar et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of piperidine derivatives has explored their reactivity with various reagents, including the synthesis of specific derivatives and investigation of reaction mechanisms. Studies have also examined the stereochemical outcomes of these reactions, shedding light on the factors that influence the synthesis and properties of these compounds (Unkovskii et al., 1973).

Physical Properties Analysis

The physical properties of 2,2-Dimethylpiperidin-4-ol derivatives, such as phase transitions, vibrations, and methyl group tunneling, have been investigated. These studies provide insights into the behavior of these compounds under different conditions and their potential applications (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and interaction with other chemical species, have been a focus of research. This includes the study of nucleophilic bases and the effects of structural modifications on their chemical behavior (Balaban et al., 2004).

Scientific Research Applications

Application 1: HIV Treatment

  • Summary of the Application : A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
  • Methods of Application or Experimental Procedures : The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
  • Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated .

Application 2: Synthesis and Pharmacological Applications

  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application or Experimental Procedures : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Application 3: Synthesis of Biologically Active Piperidines

  • Summary of the Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Results or Outcomes : A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

properties

IUPAC Name

2,2-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBILPLZRULHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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